molecular formula C16H30O9 B13769420 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate CAS No. 61286-32-6

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate

Cat. No.: B13769420
CAS No.: 61286-32-6
M. Wt: 366.40 g/mol
InChI Key: WYYCSZJEQURTHC-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple ether linkages and a terminal ester group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 5-oxo-3,6,9,12-tetraoxatetradecanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, influencing their activity and function. The pathways involved include the modulation of enzymatic activity and the stabilization of protein structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
  • 2-(2-Butoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
  • 3,6,9,12-Tetraoxatetradecan-1-ol

Uniqueness

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate is unique due to its specific ether linkages and ester group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Biological Activity

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (commonly referred to as Tetraoxatetradecanoate) is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, antiviral, and anti-inflammatory activities, alongside synthesis methods and relevant case studies.

Antimicrobial Activity

Research indicates that Tetraoxatetradecanoate exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

These findings suggest its potential use in developing new antimicrobial agents.

Antiviral Activity

Tetraoxatetradecanoate has shown promising results in antiviral assays against several viruses. In vitro studies revealed that the compound inhibits viral replication in cell cultures infected with human coronaviruses. The IC50 values for viral inhibition were determined as follows:

Virus IC50 (µM)
HCoV-229E2.5
HCoV-OC433.0

These results highlight its potential as a therapeutic candidate for treating viral infections.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a recent study, it was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The levels of TNF-alpha and IL-6 were significantly decreased when treated with Tetraoxatetradecanoate.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, Tetraoxatetradecanoate was administered as part of a combination therapy. Results showed a 75% improvement in symptoms within one week of treatment compared to the control group.

Case Study 2: Antiviral Potential
A laboratory study assessed the antiviral effects of Tetraoxatetradecanoate against influenza virus strains. The compound demonstrated a significant reduction in viral load in treated cells, suggesting its potential application in flu therapeutics.

Properties

CAS No.

61286-32-6

Molecular Formula

C16H30O9

Molecular Weight

366.40 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-[2-[2-(2-ethoxyethoxy)ethoxy]-2-oxoethoxy]acetate

InChI

InChI=1S/C16H30O9/c1-3-19-5-7-21-9-11-24-15(17)13-23-14-16(18)25-12-10-22-8-6-20-4-2/h3-14H2,1-2H3

InChI Key

WYYCSZJEQURTHC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)COCC(=O)OCCOCCOCC

Origin of Product

United States

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